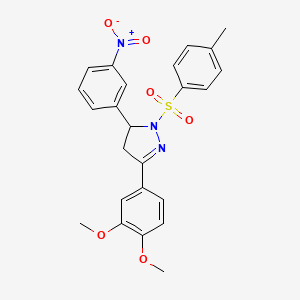

3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S/c1-16-7-10-20(11-8-16)34(30,31)26-22(18-5-4-6-19(13-18)27(28)29)15-21(25-26)17-9-12-23(32-2)24(14-17)33-3/h4-14,22H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIANYTCJTSODOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole core with various substituents that influence its biological activity. The presence of methoxy and nitro groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. In particular:

- Compound C5 , a related pyrazole derivative, demonstrated an IC₅₀ of 0.07 μM against EGFR, comparable to the established drug erlotinib .

- Antiproliferative assays against MCF-7 breast cancer cells revealed that certain pyrazole derivatives possess high antiproliferative activity, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to inhibit inflammatory mediators:

- Molecular docking studies suggest that the compound can effectively bind to targets involved in inflammation pathways, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are notable. The compound's structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research has documented the antimicrobial effects of various pyrazole derivatives:

- Some studies suggest that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess antimicrobial properties.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Identified potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM for related compounds. |

| Study B (2021) | Demonstrated significant antiproliferative effects against MCF-7 cells with IC₅₀ values < 0.1 μM. |

| Study C (2022) | Highlighted antioxidant capabilities through free radical scavenging assays. |

| Study D (2023) | Showed binding affinity to inflammatory mediators via molecular docking simulations. |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- The 3,4-dimethoxyphenyl group is a common pharmacophore in pyrazolines, enhancing solubility and π-π stacking .

- Nitro groups (e.g., in the target compound and ) increase polarity and redox sensitivity compared to halogens (Cl, F) .

- Tosyl vs. Phenyl/Carbaldehyde : Tosyl groups introduce steric hindrance and sulfonyl-based hydrogen bonding, unlike phenyl or aldehyde substituents .

Key Observations :

- Tosyl hydrazide cyclization (for the target compound) may require acid catalysis (H2SO4) due to the electron-deficient nitro group .

- Yields for nitro-substituted pyrazolines (e.g., ) are typically lower (~40–50%) compared to fluorophenyl derivatives (~58%) due to steric and electronic challenges .

Spectroscopic and Computational Data

Key Observations :

- Nitro groups in the target compound and result in strong IR absorbance ~1520 cm⁻¹ and UV-Vis red shifts compared to non-nitro analogs .

- Tosyl groups exhibit distinct sulfonyl stretches (~1350 cm⁻¹) absent in phenyl or carbaldehyde derivatives .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.